(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
CAS No.: 1265900-08-0
Cat. No.: VC0167999
Molecular Formula: C10H17NO4
Molecular Weight: 215.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265900-08-0 |
|---|---|
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.249 |
| IUPAC Name | tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | KCUXWAQHQHPYFT-ZETCQYMHSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Introduction
Chemical Properties and Structure
Identification and Physical Characteristics
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is characterized by specific properties that define its behavior in chemical reactions and applications. The table below provides a comprehensive overview of its essential characteristics:
| Property | Value |
|---|---|
| CAS Number | 1265900-08-0 |
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.249 g/mol |
| IUPAC Name | tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChIKey | KCUXWAQHQHPYFT-ZETCQYMHSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)O |
The compound contains several key functional groups that contribute to its chemical behavior and synthetic utility. The secondary alcohol at the 4-position with S stereochemistry provides a site for further functionalization, while the ketone at the 2-position offers opportunities for additional transformations. The Boc protecting group on the nitrogen is essential for controlling reactivity during multistep syntheses.
Structural Features and Conformational Aspects
The stereochemistry at the 4-position (S configuration) represents a crucial feature of this compound, influencing its three-dimensional structure and interactions with biological targets or chemical reagents. The piperidine ring typically adopts a chair conformation, with the hydroxyl group likely positioned in an equatorial orientation to minimize steric interactions with other substituents.
Synthesis Methods
Stereoselective Synthesis Approaches
The synthesis of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves stereoselective reduction strategies to establish the correct configuration at the 4-position. One effective method employs enzymatic reduction with baker's yeast, which can provide high yields of hydroxy esters with specific stereochemistry.
The enzymatic approach offers several advantages over traditional chemical methods:
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High stereoselectivity, often exceeding what can be achieved with chemical reducing agents
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Mild reaction conditions, reducing the risk of side reactions
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Environmentally friendly process compared to some chemical alternatives
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Scalability for larger preparations when optimized properly
Protection Strategies
The incorporation of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved through reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This protection is essential for controlling the reactivity of the nitrogen during subsequent transformations and can be selectively removed under acidic conditions when needed for further functionalization.
Applications in Organic Synthesis
Role in the Chiral Pool
(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate serves as a valuable component in the chiral pool—a collection of readily available chiral compounds that serve as starting materials for stereoselective synthesis. Its defined stereochemistry at the 4-position provides a foundation for transformations with controlled stereochemical outcomes.
The compound can undergo various selective transformations:
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Functionalization of the hydroxyl group through esterification, etherification, or oxidation
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Reactions at the 2-carbonyl position through nucleophilic addition
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Elaboration of the piperidine ring through alkylation or other carbon-carbon bond-forming reactions
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Selective removal of the Boc protecting group to enable nitrogen functionalization
As an Intermediate in Complex Molecule Synthesis
This compound plays an important role as an intermediate in the synthesis of biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals targeting various therapeutic areas. The specific functionalization pattern and stereochemistry of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate make it particularly useful for developing compounds with specific biological activities.
| Application | Details | Advantage of Using This Intermediate |
|---|---|---|
| Pharmaceutical Synthesis | Precursor to compounds with potential biological activity | Defined stereochemistry provides control in complex synthetic routes |
| Building Block Chemistry | Component in diversity-oriented synthesis | Multiple functional groups allow selective modifications |
| Chiral Auxiliary | Template for controlling stereochemistry in new reactions | S-configuration can direct stereoselectivity in subsequent steps |
| Fragment-Based Drug Design | Core fragment for medicinal chemistry libraries | Piperidine ring is a privileged structure in drug molecules |
Biological Activity and Research Focus
Interactions with Neurotransmitter Systems
Research on piperidine derivatives, including compounds related to (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, has investigated their potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and compounds affecting this system are of interest for treating various neurological conditions.
The specific stereochemistry at the 4-position may influence interactions with biological targets, contributing to potential selectivity in neurotransmitter system modulation. This highlights the importance of stereochemical control in the synthesis and application of such compounds.
Current Research Focus
Current research on piperidine derivatives with hydroxyl and carbonyl functionalities, such as (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, has focused on their potential as intermediates in the synthesis of complex molecules with biological activity. Researchers are exploring various modifications and transformations of these compounds to develop new entities with specific therapeutic properties.
Table: Recent Research Focus Areas for Piperidine Derivatives
| Research Area | Potential Application | Relevance of Stereochemistry |
|---|---|---|
| Neurotransmitter Modulators | Treatment of neurological disorders | Critical for receptor binding specificity |
| Enzyme Inhibitors | Regulation of metabolic pathways | Important for active site recognition |
| Structural Scaffolds | Development of drug candidates | Essential for proper three-dimensional positioning of pharmacophores |
| Synthetic Methodology | Development of new stereoselective reactions | Provides test cases for new synthetic methods |
Comparative Analysis with Related Compounds
Comparison with Structural Analogs
Understanding the properties of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in relation to similar compounds provides insights into its specific characteristics and potential applications. The table below compares key features with structural analogs:
| Compound | Key Structural Difference | Impact on Properties and Applications |
|---|---|---|
| (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | Reference compound | Serves as chiral building block with defined stereochemistry |
| Non-protected 4-hydroxy-2-oxopiperidine | Lacks Boc protecting group | Increased reactivity at nitrogen; different solubility profile |
| 4-oxo derivatives | Ketone instead of hydroxyl at 4-position | Different reactivity pattern; potential precursor to 4-hydroxy compounds |
| 3-oxo isomers | Carbonyl at different position | Altered reactivity and conformational properties |
Future Perspectives and Research Opportunities
Synthetic Methodology Development
The continuing interest in compounds like (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate presents opportunities for developing improved synthetic methods. Future research might focus on:
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More efficient stereoselective reduction methods
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One-pot procedures to streamline synthesis
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Green chemistry approaches to enhance sustainability
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Continuous flow methods for scalable production
Expanded Applications in Medicinal Chemistry
As research on piperidine derivatives continues, (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate may find expanded applications in medicinal chemistry:
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As a core structure in focused compound libraries
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In fragment-based drug discovery approaches
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As a template for developing compounds targeting specific biological pathways
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In structure-based drug design utilizing its defined stereochemistry
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